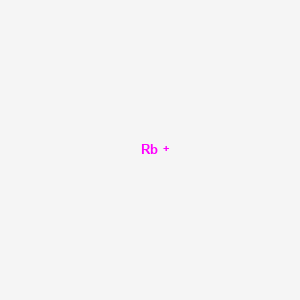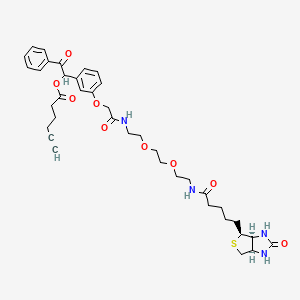
Rubidium ion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium, also known as Rb+ or rubidium ion, belongs to the class of inorganic compounds known as homogeneous alkali metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a alkali metal atom. Rubidium has been primarily detected in saliva, urine, blood, and cerebrospinal fluid.
Rubidium(1+) is a monovalent inorganic cation, a monoatomic monocation, an alkali metal cation and a rubidium molecular entity.
Applications De Recherche Scientifique
Optical and Laser Technology
Rubidium is utilized in optical and laser technologies due to its unique properties like strong chemical and photo-emissive activity. Its low melting point and ease of ionization make it suitable for applications in these fields, contributing significantly to advancements in optical and laser technologies (Ertan, 2017).
Protein Phasing in Biomedical Research
In biomedical research, rubidium ions have been used for protein phasing. The X-ray anomalous scattering from rubidium ions bound to protein surfaces facilitates the phasing of crystal structures, as demonstrated in the study of the hsp60 apical domain from Thermus thermophilus (Korolev et al., 2001).
Space Technology
Rubidium's properties are advantageous in space technology applications. Its high reactivity and photo-emissive qualities make it a candidate for various applications within space technology, aiding in the development of advanced space equipment and research tools.
Quantum Mechanics-based Computing Devices
In the field of academic research, especially in quantum mechanics-based computing devices, rubidium plays a critical role. Its unique electronic properties are essential in the development of advanced computing technologies that leverage the principles of quantum mechanics (Ertan, 2017).
Electronics and Telecommunications
Rubidium is significant in electronics and telecommunications due to its conductive properties. Its utility in these industries stems from its ability to enhance signal transmission and electronic functionalities, contributing to the advancement of telecommunications and electronic devices.
Atomic Clocks and Global Positioning Systems
Rubidium is critically important in the construction of atomic clocks used in global positioning systems. Its role in ensuring precise time measurement is crucial for the accuracy and reliability of GPS technologies (Zhang Xiufeng et al., 2020).
Energy and Power Systems
In energy and power systems, rubidium’s unique chemical properties are exploited to enhance efficiency and performance. Its application in these systems is a testament to its versatility and importance in energy-related research and development.
Perovskite-Silicon Tandem Solar Cells
Rubidium is used in perovskite-silicon tandem solar cells to optimize bandgaps and improve efficiency. The addition of rubidium enhances crystallinity and suppresses defect migration in perovskite materials, leading to more efficient solar cells (Duong et al., 2017).
Propriétés
Numéro CAS |
22537-38-8 |
|---|---|
Nom du produit |
Rubidium ion |
Formule moléculaire |
Rb+ |
Poids moléculaire |
85.468 g/mol |
Nom IUPAC |
rubidium(1+) |
InChI |
InChI=1S/Rb/q+1 |
Clé InChI |
NCCSSGKUIKYAJD-UHFFFAOYSA-N |
SMILES |
[Rb+] |
SMILES canonique |
[Rb+] |
melting_point |
39°C |
Autres numéros CAS |
22537-38-8 7440-17-7 |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B1194547.png)

![4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate](/img/structure/B1194554.png)

![N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B1194565.png)